Chlorodicyclohexylphosphine

Catalog No.
S755321
CAS No.
16523-54-9
M.F
C12H22ClP
M. Wt
232.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclohexylphosphine

CAS Number

16523-54-9

Product Name

Chlorodicyclohexylphosphine

IUPAC Name

chloro(dicyclohexyl)phosphane

Molecular Formula

C12H22ClP

Molecular Weight

232.73 g/mol

InChI

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

AKJFBIZAEPTXIL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)Cl

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Cl

Ligand in Cross-coupling Reactions:

  • Reaction types

    Cy2PCl functions as a ligand in numerous cross-coupling reactions, including:

    • Buchwald-Hartwig: Formation of carbon-carbon bonds between aryl/vinyl halides and amine/amide nucleophiles
    • Suzuki-Miyaura: Coupling of organoboron compounds with various electrophiles
    • Stille: Coupling of organotin reagents with various electrophiles
    • Sonogashira: Formation of carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides
    • Negishi: Coupling of organozinc reagents with various electrophiles
    • Heck: Coupling of alkenes with aryl/vinyl halides
    • Hiyama: Coupling of organosilanes with various electrophiles
  • Role of Cy2PCl

    Cy2PCl acts as a ligand, binding to the transition metal catalyst and facilitating the reaction by:

    • Activating the catalyst through complex formation
    • Lowering the activation energy of the reaction
    • Improving the selectivity and efficiency of the coupling process

Molecular Structure Analysis

Chlorodicyclohexylphosphine possesses a tetrahedral structure around the central phosphorus atom (P). A chlorine atom (Cl) occupies one position, while the remaining three positions are bonded to two cyclohexyl (C6H11) groups and a hydrogen atom (H) []. This structure creates a sterically hindered environment around the phosphorus atom due to the bulky cyclohexyl groups, which plays a crucial role in its reactivity and the properties of the ligands derived from it [].


Chemical Reactions Analysis

Chlorodicyclohexylphosphine serves as a versatile precursor for the synthesis of numerous phosphorus ligands. Here are some key reactions:

  • Synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand: This reaction involves the treatment of chlorodicyclohexylphosphine with ethylene glycol in the presence of triethylamine. The process follows Michaelis-Arbuzov rearrangement, resulting in a chelating ligand with two phosphine oxide groups [].
ClP(C6H11)2  +  HOCH2CH2OH + Et3N  →  (C6H11)2P(O)CH2CH2P(O)(C6H11)2 + Et3N•HCl
  • Synthesis of 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand: Reaction with lithium sulfide (Li2S) yields a ligand containing a P-S bond, offering different electronic properties compared to solely oxygen-based ligands [].
2 ClP(C6H11)2  + Li2S → (C6H11)2P-S-P(C6H11)2 + 2 LiCl

These are just a few examples, and chlorodicyclohexylphosphine can be used to prepare various other phosphorus ligands by substituting the chlorine atom with different functional groups [, ].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Not readily available.
  • Density: 1.069 g/mL at 25°C [].
  • Solubility: Soluble in organic solvents like dichloromethane and toluene [].
  • Stability: Moisture sensitive and can decompose in the presence of air and water [].

Chlorodicyclohexylphosphine is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

  • Acute toxicity: Data is limited, but caution is advised due to its potential corrosive nature.
  • Flammability: No data readily available, but it is recommended to handle the compound away from heat and ignition sources due to the presence of organic components.

  • Ligand Formation: It serves as a precursor for various ligands, such as 1,2-Bis(dicyclohexylphosphinoxy)ethane, through reactions with ethylene glycol .
  • Coupling Reactions: This compound has been utilized in coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Metal Complex Formation: Chlorodicyclohexylphosphine readily forms complexes with palladium and other transition metals, enhancing catalytic activity for various reactions .

Several methods exist for synthesizing chlorodicyclohexylphosphine:

  • Direct Halogenation: The compound can be synthesized by halogenating dicyclohexylphosphine using chlorine gas or another chlorinating agent.
  • Phosphorus Chloride Reaction: Dicyclohexylphosphine can react with phosphorus trichloride to yield chlorodicyclohexylphosphine.
  • Functionalization of Phosphines: It may also be synthesized through functionalization methods involving other phosphine derivatives .

Chlorodicyclohexylphosphine has several applications:

  • Catalyst in Organic Reactions: It is primarily used as a ligand in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.
  • Synthesis of New Ligands: The compound acts as a building block for developing new phosphine ligands that can enhance catalytic processes.
  • Research Tool: Its ability to form stable metal complexes makes it useful in academic research focused on organometallic chemistry .

Chlorodicyclohexylphosphine shares similarities with other phosphines but has unique characteristics that set it apart. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
DicyclohexylphosphineTwo cyclohexyl groupsLacks halogen functionality
TriphenylphosphineThree phenyl groupsMore sterically hindered; widely used
Bis(diphenylphosphino)ethaneTwo diphenyl groupsOffers different sterics and electronic properties
ChlorodiphenylphosphineTwo phenyl groups and one chlorineSimilar halogen functionality but different sterics

Chlorodicyclohexylphosphine's unique combination of cyclohexyl groups and halogen functionality allows it to participate effectively in specific catalytic processes, distinguishing it from other phosphines.

The development of chlorodicyclohexylphosphine can be traced to the broader evolution of organophosphorus chemistry, which has undergone remarkable advancement since the mid-20th century. The systematic exploration of organophosphorus compounds began with the recognition that phosphites, phosphonites, and phosphinites could serve as versatile intermediates in organic synthesis. Chlorodicyclohexylphosphine emerged as part of the third generation of phosphine ligands, following the pioneering work that established the foundation for transition metal-catalyzed cross-coupling reactions.

The significance of chlorodicyclohexylphosphine became particularly evident with the development of advanced catalytic systems by research groups led by Buchwald and others. These investigations demonstrated that biaryl phosphine ligands, particularly those containing dicyclohexylphosphine moieties, could dramatically enhance the efficiency of palladium-catalyzed carbon-nitrogen bond formation reactions. The compound's historical importance is further underscored by its role in the synthesis of BrettPhos, one of the most popular phosphines developed by the Buchwald group, where chlorodicyclohexylphosphine serves as a key synthetic intermediate in the telescoped process that achieves significant yields in large-scale production.

Research has shown that the development of chlorodicyclohexylphosphine-derived ligands marked a turning point in cross-coupling chemistry, enabling reactions that were previously challenging or impossible with traditional phosphine ligands. The compound's integration into modern synthetic methodology has facilitated the preparation of complex molecular architectures, particularly in pharmaceutical synthesis where precise control over reaction selectivity and efficiency is paramount.

Theoretical Framework and Electronic Structure

The electronic structure of chlorodicyclohexylphosphine is characterized by a phosphorus atom in the +3 oxidation state, featuring a lone pair of electrons that provides the compound with its nucleophilic character. The molecular formula C₁₂H₂₂ClP encompasses a phosphorus center bonded to two cyclohexyl groups and one chlorine atom, creating a pyramidal geometry around the phosphorus atom. This arrangement results in a molecular weight of 232.73 grams per mole and contributes to the compound's distinctive physical properties.

The theoretical framework governing chlorodicyclohexylphosphine's reactivity is rooted in the concept of hard and soft acids and bases, where the phosphorus center acts as a soft Lewis base capable of forming stable coordination complexes with transition metals. The cyclohexyl substituents provide significant steric bulk, which influences both the compound's reactivity and the selectivity of reactions involving its metal complexes. This steric hindrance is particularly important in catalytic applications, where it can direct the approach of substrates and influence product selectivity.

Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment of chlorodicyclohexylphosphine. The ³¹P NMR chemical shift typically appears in the range characteristic of tertiary phosphines, while ¹H NMR reveals the complex multipicity patterns associated with the cyclohexyl ring protons. The coupling patterns observed in these spectra reflect the electronic interactions between the phosphorus center and the surrounding substituents, providing valuable information about the compound's electronic structure.

Position in Modern Synthetic Organophosphorus Chemistry

Chlorodicyclohexylphosphine occupies a central position in modern synthetic organophosphorus chemistry, serving as a key reagent for the preparation of sophisticated ligand systems used in transition metal catalysis. The compound's versatility is demonstrated through its participation in multiple types of cross-coupling reactions, including Buchwald-Hartwig cross coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling. This broad applicability has established chlorodicyclohexylphosphine as an indispensable tool in the synthetic chemist's arsenal.

The compound's significance in modern organophosphorus chemistry is further highlighted by its role in the synthesis of specialized ligands for asymmetric catalysis. Research has demonstrated that chlorodicyclohexylphosphine can be incorporated into various ligand frameworks, including ferrocene-based systems and other bidentate phosphine architectures. These applications showcase the compound's adaptability and its importance in developing new catalytic methodologies.

Contemporary synthetic applications of chlorodicyclohexylphosphine extend beyond traditional cross-coupling reactions to include the preparation of phosphine-substituted N-aryl pyrroles, di-tert-butyl((dicyclohexylphosphino)methyl)phosphine, and dicyclohexylcyclopentylphosphine. These diverse synthetic transformations underscore the compound's continued relevance in addressing modern synthetic challenges, particularly in the pharmaceutical and materials science sectors where precise molecular construction is essential.

Reaction TypeApplicationKey Advantage
Buchwald-Hartwig Cross CouplingCarbon-nitrogen bond formationEnhanced selectivity for aryl chlorides
Suzuki-Miyaura CouplingCarbon-carbon bond formationHigh efficiency with sterically hindered substrates
Heck ReactionAlkene arylationImproved catalyst stability
Sonogashira CouplingCarbon-carbon triple bond formationReduced catalyst loading requirements

Nomenclature and Classification Systems

The systematic nomenclature of chlorodicyclohexylphosphine follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for organophosphorus compounds. The preferred IUPAC name for this compound is chlorodicyclohexylphosphane, reflecting the current nomenclature standards that designate phosphorus-containing compounds with the suffix "-phosphane". Alternative names include dicyclohexylphosphinous chloride and dicyclohexylchlorophosphane, which emphasize different aspects of the molecular structure.

The Chemical Abstracts Service (CAS) registry number for chlorodicyclohexylphosphine is 16523-54-9, providing a unique identifier for this compound in chemical databases and literature. The molecular descriptor systems employ various representations to encode the structural information, including the Simplified Molecular Input Line Entry System (SMILES) notation ClP(C1CCCCC1)C1CCCCC1 and the International Chemical Identifier (InChI) key AKJFBIZAEPTXIL-UHFFFAOYSA-N.

Classification of chlorodicyclohexylphosphine within organophosphorus chemistry places it in the category of organophosphorus(III) compounds, specifically as a tertiary phosphine derivative. This classification is based on the oxidation state of phosphorus and the nature of the substituents attached to the phosphorus center. The compound falls under the broader category of halophosphines, which are characterized by the presence of at least one halogen atom bonded directly to phosphorus.

The systematic classification also considers the steric and electronic properties imparted by the cyclohexyl substituents. These bulky alkyl groups classify chlorodicyclohexylphosphine as a sterically hindered phosphine, distinguishing it from less substituted phosphine derivatives. This classification has important implications for the compound's reactivity and its applications in catalytic systems where steric effects play a crucial role in determining reaction outcomes.

Classification SystemDesignationSignificance
IUPAC NomenclatureChlorodicyclohexylphosphaneStandard systematic name
CAS Registry16523-54-9Unique chemical identifier
Functional GroupTertiary halophosphineDefines reactivity pattern
Steric ClassificationSterically hindered phosphineInfluences catalytic behavior

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16523-54-9

Wikipedia

Dicyclohexylchlorophosphine

Dates

Modify: 2023-08-15

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